molecular formula C17H16N6O2 B2872734 8-Hydrazinyl-3-methyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione CAS No. 879461-03-7

8-Hydrazinyl-3-methyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione

Cat. No.: B2872734
CAS No.: 879461-03-7
M. Wt: 336.355
InChI Key: GOMJIZSYFLLNRD-UHFFFAOYSA-N
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Description

8-Hydrazinyl-3-methyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione is a complex organic compound with the molecular formula C17H16N6O2 and a molecular weight of 336.355 g/mol. This compound belongs to the purine derivatives family and features a hydrazine group, a methyl group, and a naphthalene moiety attached to the purine core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydrazinyl-3-methyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione typically involves multiple steps, starting with the base purine structure. The process may include:

  • Formation of the purine core: This can be achieved through the condensation of suitable precursors such as formamide and urea.

  • Introduction of the naphthalene moiety: This step often involves a nucleophilic substitution reaction where a naphthalene derivative is introduced to the purine core.

  • Introduction of the hydrazine group: This can be done through a reaction with hydrazine hydrate under specific conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and pH are carefully controlled to maximize yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 8-Hydrazinyl-3-methyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione can undergo various chemical reactions, including:

  • Oxidation: The hydrazine group can be oxidized to form a diazo compound.

  • Reduction: The compound can be reduced to form a hydrazine derivative.

  • Substitution: The naphthalene moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Electrophilic substitution reactions may use reagents like bromine or nitric acid.

Major Products Formed:

  • Oxidation: Formation of diazo compounds.

  • Reduction: Hydrazine derivatives.

  • Substitution: Substituted naphthalene derivatives.

Scientific Research Applications

This compound has various applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 8-Hydrazinyl-3-methyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

  • 8-Hydrazino-3-methyl-7-naphthalen-1-ylmethyl-3,7-dihydro-purine-2,6-dione: A closely related compound with a similar structure but different functional groups.

  • Purine derivatives: Other purine derivatives with varying substituents and functional groups.

Uniqueness: 8-Hydrazinyl-3-methyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione is unique due to its specific combination of the hydrazine group, methyl group, and naphthalene moiety, which may confer distinct chemical and biological properties compared to other purine derivatives.

Properties

IUPAC Name

8-hydrazinyl-3-methyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O2/c1-22-14-13(15(24)20-17(22)25)23(16(19-14)21-18)9-11-7-4-6-10-5-2-3-8-12(10)11/h2-8H,9,18H2,1H3,(H,19,21)(H,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOMJIZSYFLLNRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NN)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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